molecular formula C28H25FN2O3 B2653317 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 895650-80-3

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2653317
CAS No.: 895650-80-3
M. Wt: 456.517
InChI Key: MPUDJGDOTOVYDI-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex molecular structure, which includes a quinoline core, an ethylbenzoyl group, and a fluorophenylacetamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cancer Research : Quinoline derivatives have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, showcasing potent cytotoxic activity against various human cancer cell lines. This reflects the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).

  • Antimicrobial Activity : Some quinoline derivatives have been studied for their antimicrobial properties, with compounds showing variable activity against a selected panel of microbial species. This suggests their use in developing new antimicrobial agents (Gul et al., 2017).

Synthesis Methodologies

  • Synthetic Routes : The synthesis of quinoline derivatives often involves multi-step processes, including reactions with various reagents and conditions to yield compounds with potential biological activities. These methodologies are crucial for the development of new compounds with designed pharmacological properties (Matsuoka et al., 1997).

Potential Applications Beyond Cancer and Antimicrobial Activities

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and shown to present significant antioxidant activity. This suggests potential applications in conditions where oxidative stress plays a role (Chkirate et al., 2019).

  • Analgesic and Anti-inflammatory Activities : Novel quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the potential for developing new pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with an ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the reaction of the intermediate product with 4-fluoroaniline and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives

Properties

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O3/c1-3-18-5-8-20(9-6-18)27(33)24-16-31(17-26(32)30-22-12-10-21(29)11-13-22)25-14-7-19(4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUDJGDOTOVYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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